molecular formula C5H9NO6S B2919473 2-AMINO-3-(CARBOXYMETHANESULFONYL)PROPANOIC ACID CAS No. 20960-91-2

2-AMINO-3-(CARBOXYMETHANESULFONYL)PROPANOIC ACID

Cat. No.: B2919473
CAS No.: 20960-91-2
M. Wt: 211.19
InChI Key: PSVSDDKFFZCXRC-UHFFFAOYSA-N
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Description

2-Amino-3-(carboxymethanesulfonyl)propanoic acid is a specialized amino acid derivative provided for research and development purposes. This compound is identified by CAS Number 20960-91-2 . It features a propanoic acid backbone substituted with an amino group at the 2-position and a carboxymethanesulfonyl moiety at the 3-position, a structure that combines amino acid functionality with a sulfonyl group. This unique structure makes it a potential intermediate of interest in various chemical synthesis pathways, particularly in the development of novel peptides or amino acid analogs. Researchers may explore its application in areas such as enzyme inhibition, receptor ligand studies, or as a building block for more complex molecules due to the presence of multiple reactive functional groups. The specific mechanisms of action and full spectrum of research applications for this compound are subject to ongoing investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. For detailed specifications and data sheets, please contact our technical support team.

Properties

IUPAC Name

2-amino-3-(carboxymethylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO6S/c6-3(5(9)10)1-13(11,12)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVSDDKFFZCXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(carboxymethanesulfonyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields while avoiding unfavorable side reactions.

Industrial Production Methods

Industrial production of 2-amino-3-(carboxymethanesulfonyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(carboxymethanesulfonyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc dust, formic acid, iron dust.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-3-(carboxymethanesulfonyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(carboxymethanesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its sulfonyl group can form strong interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with analogous amino acid derivatives:

Compound Name Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-3-(carboxymethanesulfonyl)propanoic acid -SO₂-CH₂-COOH (carboxymethanesulfonyl) C₅H₉NO₇S 227.15* Potential iGluR modulation (inferred)
Quisqualic acid 3,5-dioxo-1,2,4-oxadiazolidine C₅H₇N₃O₅ 189.13 Agonist at AMPA/kainate receptors
3-(N-Methylmethanesulfonamido)propanoic acid -N(CH₃)-SO₂-CH₃ (sulfonamido) C₅H₁₁NO₄S 181.21 Enhanced hydrophilicity; synthetic intermediate
3-Cyanophenylalanine 3-cyanophenyl C₁₀H₁₀N₂O₂ 190.20 Fluorescent probes; enzyme inhibition
Bromohomoibotenic acid 4-bromo-3-hydroxy-isoxazol-5-yl C₆H₇BrN₂O₃ 247.04 NMDA receptor antagonist
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid -N(SO₂-C₆H₄CH₃)-C₆H₄OCH₃ (aryl sulfonamido) C₁₇H₁₉NO₅S 349.40 Pharmacokinetic studies; enzyme inhibitors

Notes:

  • Solubility: Carboxymethanesulfonyl and sulfonamido groups enhance water solubility compared to non-polar substituents (e.g., cyanophenyl) .
  • Acidity : The carboxylic acid (pKa ~2-4) and sulfonyl groups may enable pH-dependent interactions in biological systems .

Research Findings

Structural and Functional Insights

  • Glutamate Receptor Modulation: Quisqualic acid and bromohomoibotenic acid are established iGluR ligands, suggesting that the carboxymethanesulfonyl group in the target compound could similarly interact with glutamate-binding domains . Sulfonamide derivatives (e.g., 3-(N-methylmethanesulfonamido)propanoic acid) are less potent in receptor binding but serve as stable intermediates for drug design .
  • Electronic Effects: The electron-withdrawing sulfonyl group in the target compound may reduce nucleophilicity at the amino group, altering metabolic stability compared to unmodified amino acids .

Limitations and Challenges

  • Receptor Specificity : Structural analogs show varied selectivity (e.g., quisqualic acid prefers AMPA receptors, while bromohomoibotenic acid targets NMDA receptors), suggesting the target compound’s activity profile must be empirically validated .

Biological Activity

2-Amino-3-(carboxymethanesulfonyl)propanoic acid (CAS No. 20960-91-2) is a compound of interest in biochemical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

  • Chemical Formula : C4H9NO5S
  • Molecular Weight : 181.18 g/mol
  • IUPAC Name : 2-amino-3-(carboxymethylsulfonyl)propanoic acid

Synthesis Methods

The synthesis of 2-amino-3-(carboxymethanesulfonyl)propanoic acid typically involves the following steps:

  • Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.
  • Reagents : Common reagents include sulfonyl chlorides and carboxylic acids.
  • Conditions : Reactions are generally performed under mild conditions to preserve functional groups.

2-Amino-3-(carboxymethanesulfonyl)propanoic acid exhibits several biological activities, primarily through its interaction with various receptors and enzymes:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy metabolism and signaling.
  • Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity, a process linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

  • Neuroprotective Studies :
    • A study demonstrated that 2-amino-3-(carboxymethanesulfonyl)propanoic acid reduced neuronal cell death in vitro when exposed to glutamate, suggesting its role as a neuroprotectant.
    • Another research highlighted its potential in modulating glutamate receptor activity, which is crucial for synaptic plasticity and memory formation.
  • Antioxidant Properties :
    • Investigations into the antioxidant capabilities of the compound revealed that it can scavenge free radicals, thereby reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects :
    • The compound has been studied for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokine production in various cell types.

Comparative Biological Activity

Compound NameBiological ActivityReferences
2-Amino-3-(Carboxymethanesulfonyl)Propanoic AcidNeuroprotective, Antioxidant, Anti-inflammatory
2-Amino-3-phosphonopropionic AcidMetabotropic glutamate receptor agonist
Levodopa MetabolitesDopaminergic effects

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